molecular formula C13H12ClN3 B2928145 N-(4-chlorophenyl)-N'-methyl-4-pyridinecarboximidamide CAS No. 338760-98-8

N-(4-chlorophenyl)-N'-methyl-4-pyridinecarboximidamide

Cat. No.: B2928145
CAS No.: 338760-98-8
M. Wt: 245.71
InChI Key: FROVJBUIAZNRER-UHFFFAOYSA-N
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Description

N-(4-chlorophenyl)-N’-methyl-4-pyridinecarboximidamide is an organic compound that belongs to the class of carboximidamides It is characterized by the presence of a 4-chlorophenyl group and a pyridine ring, which are connected through a carboximidamide linkage

Mechanism of Action

Target of Action

The primary target of N-(4-chlorophenyl)-N’-methyl-4-pyridinecarboximidamide is the Vascular Endothelial Growth Factor Receptor 1 (VEGFR1) . VEGFR1 plays a crucial role in angiogenesis, the process of new blood vessel formation from pre-existing vessels. This receptor is essential for the survival, proliferation, and migration of endothelial cells.

Mode of Action

While the exact mode of action of N-(4-chlorophenyl)-N’-methyl-4-pyridinecarboximidamide is not explicitly mentioned in the search results, it can be inferred that the compound interacts with its target, VEGFR1, to exert its effects. The interaction likely involves binding to the receptor, which could potentially inhibit the signaling pathway associated with VEGFR1. This inhibition could lead to changes in cellular processes such as cell proliferation and migration .

Biochemical Pathways

The compound’s interaction with VEGFR1 affects the VEGF signaling pathway. VEGF signaling is crucial for angiogenesis, and its inhibition can lead to reduced blood vessel formation. This could potentially impact the growth and survival of cells that rely on these newly formed vessels for nutrients and oxygen .

Result of Action

The molecular and cellular effects of N-(4-chlorophenyl)-N’-methyl-4-pyridinecarboximidamide’s action are likely related to its inhibition of the VEGF signaling pathway. By inhibiting this pathway, the compound could potentially reduce angiogenesis, affecting the growth and survival of cells that rely on these blood vessels .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chlorophenyl)-N’-methyl-4-pyridinecarboximidamide typically involves the reaction of 4-chlorobenzonitrile with N-methyl-4-aminopyridine under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, in an aprotic solvent like dimethylformamide or dimethyl sulfoxide. The reaction mixture is heated to a temperature range of 80-120°C for several hours to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

In an industrial setting, the production of N-(4-chlorophenyl)-N’-methyl-4-pyridinecarboximidamide can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over reaction parameters, such as temperature and pressure, leading to higher yields and purity of the final product. Additionally, the use of automated systems can reduce the risk of human error and improve the overall efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

N-(4-chlorophenyl)-N’-methyl-4-pyridinecarboximidamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-chlorophenyl)-N’-methyl-4-pyridinecarboximidamide stands out due to its unique combination of a 4-chlorophenyl group and a pyridine ring, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications, particularly in medicinal chemistry and materials science .

Properties

IUPAC Name

N-(4-chlorophenyl)-N'-methylpyridine-4-carboximidamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12ClN3/c1-15-13(10-6-8-16-9-7-10)17-12-4-2-11(14)3-5-12/h2-9H,1H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FROVJBUIAZNRER-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN=C(C1=CC=NC=C1)NC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12ClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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